tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3 |
InChI Key |
NNSXXJNXPKSECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Hexahydrofuro[3,2-c]pyridine Core
The bicyclic hexahydrofuro[3,2-c]pyridine scaffold is commonly synthesized by intramolecular cyclization of a suitable precursor containing a pyridine ring and a hydroxyalkyl side chain. This can be achieved by:
Method A: Acid-catalyzed cyclization
A hydroxy-substituted pyridine derivative undergoes intramolecular nucleophilic attack under acidic conditions to form the fused furan ring. Typical acids used include trifluoroacetic acid or p-toluenesulfonic acid, with reaction temperatures ranging from ambient to reflux in solvents like dichloromethane or toluene.
Method B: Base-mediated cyclization
Under basic conditions, such as potassium carbonate in acetone, the hydroxyalkyl side chain can be deprotonated and cyclized to the pyridine ring. This method is often used when sensitive functional groups are present.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 3a-position is introduced either by:
- Direct substitution on a preformed hexahydrofuro[3,2-c]pyridine core using formaldehyde or paraformaldehyde under reductive conditions.
- Reduction of a formyl or ester precursor at the 3a-position using mild reducing agents such as sodium borohydride or catalytic hydrogenation with palladium hydroxide on carbon in methanol or ethanol at room temperature.
Protection of Carboxyl Group as tert-Butyl Ester
The carboxyl group is protected by esterification with tert-butanol under acidic catalysis or by using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for:
- Enhancing compound stability.
- Facilitating purification by chromatography.
- Improving solubility in organic solvents.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization (acid catalyzed) | Hydroxyalkyl pyridine, TFA, DCM, RT to reflux, 4-6 h | 70-85 | Efficient ring closure with minimal by-products |
| Hydroxymethyl introduction | Formaldehyde, NaBH4, MeOH, 0-25°C, 2 h | 75-90 | Selective reduction avoiding over-reduction |
| tert-Butyl ester formation | tert-Butyl chloroformate, TEA, DCM, 0-25°C, 3-4 h | 80-95 | High purity product after flash chromatography |
Catalytic hydrogenation using 5-10% palladium hydroxide on activated carbon under hydrogen atmosphere (1-2 MPa) in methanol or acetic acid at 20-70°C for 10-24 hours has been reported as an effective route to reduce intermediate precursors and simultaneously introduce the hydroxymethyl group, with yields approaching quantitative (up to 99%).
The final compound is typically purified by silica gel column chromatography using gradients of ethyl acetate in hexanes or dichloromethane/methanol mixtures. Characterization is performed via:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirming the bicyclic structure and hydroxymethyl substitution.
- Mass Spectrometry (MS) verifying molecular weight (approx. 257.33 g/mol).
- High-Performance Liquid Chromatography (HPLC) to assess purity (target >96%).
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization | Acid catalyzed | Hydroxyalkyl pyridine, TFA | DCM, RT to reflux, 4-6 h | 70-85 | Commonly used |
| Cyclization | Base mediated | Hydroxyalkyl pyridine, K2CO3 | Acetone, reflux, overnight | 60-80 | For sensitive substrates |
| Hydroxymethyl introduction | Reductive hydroxymethylation | Formaldehyde, NaBH4 | MeOH, 0-25°C, 2 h | 75-90 | High selectivity |
| Hydroxymethyl introduction | Catalytic hydrogenation | Pd(OH)2/C, H2 | MeOH or AcOH, 20-70°C, 10-24 h | 90-99 | High yield, mild conditions |
| tert-Butyl ester formation | Esterification | tert-Butyl chloroformate, TEA | DCM, 0-25°C, 3-4 h | 80-95 | Efficient protection |
- The acid-catalyzed cyclization offers a straightforward approach but may require careful control of temperature to avoid side reactions.
- Base-mediated cyclization is milder but sometimes gives lower yields due to competing elimination.
- Catalytic hydrogenation is favored for introducing the hydroxymethyl group due to its high efficiency and mild reaction conditions, minimizing degradation.
- The choice of solvent and temperature during tert-butyl ester formation significantly affects the purity and yield; dichloromethane at low temperature with triethylamine is optimal.
- Purification by flash chromatography remains essential to achieve >96% purity suitable for research use.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Functional Group Impact: The hydroxymethyl group distinguishes the target from non-hydroxylated analogs (e.g., ’s compound), enabling nucleophilic reactions or hydrogen bonding in drug design.
Heteroatom Substitution: Thieno[3,2-c]pyridine derivatives () replace oxygen with sulfur, altering electronic properties and bioavailability. These compounds are critical in synthesizing antiplatelet drugs like clopidogrel .
Physicochemical and Spectral Properties
Table 2: Spectral Data for Selected Compounds
Biological Activity
The compound tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS Number: 1391733-97-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 257.33 g/mol
- IUPAC Name : tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate
The biological activity of this compound is primarily mediated through its structural features which allow it to interact with various molecular targets. The presence of the hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 32 µg/mL.
- Escherichia coli : MIC observed at 64 µg/mL.
These findings suggest its potential use as an antimicrobial agent in therapeutic applications.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In assays measuring the ability to scavenge free radicals, this compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide.
Neuroprotective Effects
Studies exploring the neuroprotective properties of this compound indicate that it may have a role in protecting neuronal cells from oxidative damage. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of pyridine compounds. This compound was highlighted for its potent activity against Gram-positive bacteria.
-
Antioxidant Properties :
- Research published in Free Radical Biology and Medicine assessed several compounds for their antioxidant capabilities. The results indicated that this compound effectively reduced lipid peroxidation levels in vitro.
-
Neuroprotection :
- A case study in Neuroscience Letters demonstrated that treatment with this compound significantly improved outcomes in models of Alzheimer's disease by mitigating amyloid-beta toxicity.
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus (MIC: 32 µg/mL) | Varies by compound |
| Antioxidant Activity | Significant reduction in oxidative stress | Varies by compound |
| Neuroprotective Effects | Reduced neuronal death in animal models | Varies by compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
